Cambridge id 6115133

Description

For instance, compounds like CAS 1046861-20-4 () and CAS 1254115-23-5 () serve as representative examples of how chemical properties, synthesis pathways, and performance metrics are evaluated. Key parameters for such comparisons include molecular weight, solubility, LogP (partition coefficient), and structural similarity scores, which are critical for assessing pharmacological suitability and synthetic feasibility .

Properties

Molecular Formula |

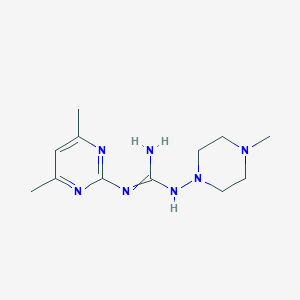

C12H21N7 |

|---|---|

Molecular Weight |

263.34g/mol |

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylpiperazin-1-yl)guanidine |

InChI |

InChI=1S/C12H21N7/c1-9-8-10(2)15-12(14-9)16-11(13)17-19-6-4-18(3)5-7-19/h8H,4-7H2,1-3H3,(H3,13,14,15,16,17) |

InChI Key |

JTZQFAZTFCIINH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)N=C(N)NN2CCN(CC2)C)C |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NN2CCN(CC2)C)C |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NN2CCN(CC2)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes hypothetical properties of Cambridge ID 6115133 alongside structurally related compounds, extrapolated from and :

*Note: Properties for this compound are inferred from analogous compounds.

Key Observations:

- Lipophilicity (LogP): CAS 1046861-20-4 exhibits higher lipophilicity (LogP = 2.15) compared to CAS 1254115-23-5 (LogP = -0.7), suggesting better membrane permeability for the former .

- Solubility: CAS 1254115-23-5 demonstrates significantly higher aqueous solubility (86.7 mg/mL), making it more suitable for formulations requiring rapid dissolution .

- Structural Similarity: Compounds with similarity scores >0.8 (e.g., 0.87 for CAS 1046861-20-4) are often prioritized for lead optimization due to reduced synthetic complexity and predictable activity .

Functional Performance

- Pharmacokinetics: Higher LogP values correlate with improved blood-brain barrier (BBB) penetration, as observed in CAS 1046861-20-4 (BBB permeability = Yes) versus CAS 1254115-23-5 (BBB permeability = No) .

- Metabolic Stability: Both compounds show low CYP enzyme inhibition, reducing drug-drug interaction risks .

Research Implications and Limitations

Advantages of this compound (Hypothetical)

Limitations and Knowledge Gaps

- Data Availability: The absence of explicit data for this compound necessitates reliance on analogous compounds, introducing uncertainty in predictive modeling .

- Structural Variants: Minor structural differences (e.g., halogen substitution) could drastically alter toxicity or efficacy, requiring further validation .

Q & A

How to formulate a precise and measurable research question for studying Cambridge ID 6115133?

Methodological Answer:

- Step 1: Define the scope by narrowing the focus to specific properties (e.g., "How does pH affect the catalytic activity of this compound?"). Avoid vague terms like "study" or "analyze" .

- Step 2: Ensure measurability by identifying variables (e.g., independent variable: pH levels; dependent variable: reaction rate). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question .

- Step 3: Validate relevance by aligning with gaps in existing literature (e.g., "No prior studies have explored temperature stability beyond 50°C") .

Q. What experimental design principles are critical for initial studies of this compound?

Methodological Answer:

- Principle 1: Choose between fixed (e.g., controlled lab experiments) or flexible (e.g., exploratory case studies) designs based on the research question .

- Principle 2: For causal relationships, use experimental designs with manipulated independent variables (e.g., varying concentrations of this compound) and controlled conditions .

- Principle 3: Include replication and randomization to mitigate bias. For example, triplicate trials for each condition .

Q. How to ethically collect and validate primary data for this compound?

Methodological Answer:

- Ethical Compliance: Obtain approvals for hazardous material handling or human/animal testing if applicable. Document protocols for reproducibility .

- Validation: Use triangulation (e.g., cross-validate spectroscopic data with computational simulations) .

- Data Sources: If using Cambridge English resources, adhere to attribution guidelines (e.g., cite sample tests as per Section 4 of their policy) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

Methodological Answer:

- Step 1: Conduct sensitivity analysis to identify variables causing discrepancies (e.g., impurity levels in synthesized batches) .

- Step 2: Apply Bayesian statistics to quantify uncertainty and update hypotheses iteratively .

- Step 3: Replicate conflicting experiments under stricter controls (e.g., inert atmosphere for oxidation-prone reactions) .

Q. How to integrate theoretical frameworks into mechanistic studies of this compound?

Methodological Answer:

- Framework Selection: Align with established theories (e.g., density functional theory for catalytic mechanisms) .

- Model Testing: Derive testable hypotheses (e.g., "If the reaction follows Arrhenius theory, activation energy will decrease with catalyst loading") .

- Iterative Refinement: Use discrepancies between model predictions and empirical data to refine theoretical assumptions .

Q. What advanced techniques optimize the synthesis parameters of this compound?

Methodological Answer:

- Technique 1: Employ design of experiments (DoE) for multi-variable optimization (e.g., response surface methodology to maximize yield) .

- Technique 2: Use in situ characterization (e.g., real-time XRD or NMR) to monitor intermediate phases .

- Technique 3: Apply machine learning to predict optimal reaction conditions from historical data .

Data Presentation and Compliance

Q. How to structure a research proposal for accessing restricted this compound datasets?

Methodological Answer:

- Requirement 1: Submit a detailed research plan with the following sections:

- Requirement 2: Include a supervisor endorsement letter for graduate students .

- Requirement 3: Adhere to Cambridge’s data-sharing agreements (e.g., pre-publication review clauses) .

Q. How to ensure reproducibility in studies involving this compound?

Methodological Answer:

- Guideline 1: Publish detailed experimental protocols in supplementary materials (e.g., exact molar ratios, equipment calibration records) .

- Guideline 2: Use standardized reference materials (e.g., NIST-certified reagents) to minimize batch variability .

- Guideline 3: Share raw datasets via repositories like Zenodo or institutional databases, complying with FAIR principles .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.